N-(3,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)29-9-13(24)19-10-6-11(27-4)8-12(7-10)28-5/h6-8H,9H2,1-5H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMVUAVAFNKGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound of interest in pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a dimethoxyphenyl group and a purine-derived moiety linked through a sulfanyl acetamide. This unique combination suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural features often interact with purinergic receptors, which play crucial roles in cell signaling and immune responses. The purinergic system is involved in various physiological processes such as inflammation, neurotransmission, and cellular proliferation .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies:
- Antibacterial Activity : Similar compounds have shown significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, derivatives of purine compounds have been reported to exhibit broad-spectrum antibacterial effects .
- Antifungal Activity : Compounds with related structures have demonstrated antifungal activity against pathogens such as Aspergillus spp. and Candida spp., indicating potential therapeutic applications in treating fungal infections .
- Anti-inflammatory Effects : The modulation of purinergic signaling pathways suggests that this compound may possess anti-inflammatory properties. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antibacterial | Effective against gram-positive/negative bacteria | |
| Antifungal | Inhibits growth of Aspergillus and Candida | |
| Anti-inflammatory | Reduces cytokine production |
Case Study 1: Antibacterial Activity
A study conducted on structurally similar compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anti-inflammatory Response
In vitro studies showed that the compound could inhibit the release of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
Comparison with Similar Compounds
Key Structural Differences :
- The target compound’s purine core distinguishes it from tetrahydrofuran-based analogs (e.g., ’s compound) and marine cyclic peptides (e.g., Salternamide E) .
Bioactivity Profiles
- Target Compound: Purine derivatives often exhibit kinase inhibition or antiproliferative activity. The dimethoxyphenyl group may enhance membrane permeability, akin to methoxy-substituted flavonoids .
- ’s Compound: No bioactivity data provided, but sulfamoyl-acetamide structures are associated with antimicrobial properties.
- Marine Compounds : Salternamide E and related metabolites show cytotoxicity against cancer cells, attributed to their complex macrocyclic structures .
Sources and Discovery Contexts
- Synthetic Analogs : The target and ’s compound are laboratory-synthesized, emphasizing modular design for structure-activity relationship (SAR) studies .
- Natural Products: Marine and plant-derived analogs are discovered via LC/MS screening or biosynthetic gene cluster analysis, prioritizing structural novelty over synthetic tractability .
- Lumping Strategies: As noted in , organic compounds with similar structures (e.g., purine analogs) may be grouped in computational models to predict reactivity or environmental behavior, though the target’s dimethoxyphenyl group likely necessitates individualized assessment .
Preparation Methods
Preparation of 1,3,9-Trimethyl-8-Mercapto-2,6-Dioxo-2,3,6,9-Tetrahydro-1H-Purine
The purine-thiol intermediate serves as the nucleophilic component for thioether formation. A modified procedure from xanthine derivatization involves:
Synthesis of N-(3,5-Dimethoxyphenyl)-2-Bromoacetamide
The electrophilic acetamide intermediate is prepared via carbodiimide-mediated coupling:
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Reagents : 3,5-Dimethoxyaniline (1.0 eq), bromoacetic acid (1.1 eq), and 1,3-diisopropylcarbodiimide (DIC, 1.2 eq) in tetrahydrofuran (THF).
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Procedure : Aniline and bromoacetic acid are dissolved in THF, cooled to 0°C, and DIC is added dropwise. The mixture is stirred at room temperature for 6 hours, filtered to remove urea byproducts, and concentrated.
Thioether Coupling Reaction
Nucleophilic Substitution Protocol
The critical step involves displacing the bromine atom in the acetamide with the purine-thiol:
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Reagents : N-(3,5-Dimethoxyphenyl)-2-bromoacetamide (1.0 eq), 1,3,9-trimethyl-8-mercapto-2,6-dioxopurine (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).
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Conditions : Stirring at 60°C for 8–12 hours under nitrogen.
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Workup : The mixture is poured into ice-water, and the precipitate is filtered, washed with ethanol, and dried.
Alternative Coupling Using Triethylorthoformate
A method adapted from triazole-thioether syntheses employs:
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Reagents : Acetamide intermediate (1.0 eq), purine-thiol (1.1 eq), and triethylorthoformate (3.0 eq) in isopropyl alcohol.
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Conditions : Reflux for 6 hours, followed by cooling and filtration.
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Yield : 60–65% after purification via silica gel chromatography.
Optimization and Characterization
Solvent and Base Screening
Comparative studies reveal that DMF with K₂CO₃ achieves higher yields than THF or acetonitrile due to improved solubility of the purine-thiol. Substituting K₂CO₃ with triethylamine reduces side reactions, such as oxidation of the thiol group.
Analytical Data
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Melting Point : 215–217°C (decomposition observed above 220°C).
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¹H NMR (400 MHz, DMSO-d₆) : δ 3.29 (s, 3H, N-CH₃), 3.78 (s, 6H, OCH₃), 4.12 (s, 2H, CH₂-S), 6.42 (s, 1H, Ar-H), 7.02 (s, 2H, Ar-H), 10.21 (s, 1H, NH).
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MS (ESI) : m/z 489.1 [M+H]⁺.
Challenges and Mitigation Strategies
Purine-Thiol Stability
The mercapto group on the purine is prone to oxidation. Conducting reactions under inert atmospheres and adding antioxidants (e.g., ascorbic acid) improve stability.
Byproduct Formation
Excess triethylorthoformate in Method 2.2 leads to formamide byproducts. Reducing the reagent to 1.5 eq and extending reaction time to 24 hours mitigates this issue.
Q & A
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) for target proteins .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells .
Data Interpretation : Cross-validate with RNA-seq or proteomics to identify downstream pathways affected .
How can reaction conditions be scaled for reproducible synthesis without compromising purity?
Q. Advanced Research Focus
- Process simulation tools : Aspen Plus models predict solvent recovery rates and energy requirements .
- Flow chemistry : Enhances scalability for exothermic steps (e.g., thiolation) .
- Quality-by-Design (QbD) : Design space exploration via DOE (e.g., varying residence time, pressure) .
Validation : Use HPLC-MS for batch-to-batch consistency and accelerated stability studies (40°C/75% RH) .
What strategies are recommended for elucidating the compound's metabolic pathways and toxicity profiles?
Q. Advanced Research Focus
- In vitro metabolism : Liver microsome assays (human/rat) identify phase I/II metabolites .
- Reactive metabolite screening : Trapping agents (e.g., glutathione) detect electrophilic intermediates .
- Toxicogenomics : RNA-seq profiles hepatotoxicity markers (e.g., CYP3A4 induction) .
How can researchers link this compound's structure-activity relationship (SAR) to broader pharmacological theories?
Q. Advanced Research Focus
- Pharmacophore modeling : Overlay with known purine analogs to identify critical motifs (e.g., dimethoxyphenyl for membrane permeability) .
- Free-Wilson analysis : Quantifies substituent contributions to activity .
- Theoretical framework : Connect SAR data to lock-and-key or induced-fit binding models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
